molecular formula C18H36O2 B1316310 Octadecanoic-18,18,18-d3 acid CAS No. 62163-39-7

Octadecanoic-18,18,18-d3 acid

Cat. No.: B1316310
CAS No.: 62163-39-7
M. Wt: 287.5 g/mol
InChI Key: QIQXTHQIDYTFRH-FIBGUPNXSA-N
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Description

Octadecanoic-18,18,18-d3 acid: Stearic acid-18,18,18-d3 , is a deuterated form of stearic acid. It is a saturated fatty acid with the molecular formula CD3(CH2)16CO2H and a molecular weight of 287.50 g/mol . This compound is characterized by the presence of three deuterium atoms at the 18th carbon position, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic-18,18,18-d3 acid typically involves the deuteration of stearic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions generally include:

    Temperature: 50-100°C

    Pressure: 1-5 atm of D2 gas

    Catalyst: Pd/C

The reaction proceeds as follows:

C18H36O2+3D2CD3(CH2)16CO2H\text{C18H36O2} + 3\text{D2} \rightarrow \text{CD3(CH2)16CO2H} C18H36O2+3D2→CD3(CH2)16CO2H

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk hydrogenation reactors: Equipped to handle high pressures and temperatures.

    Continuous flow systems: To ensure efficient and consistent production.

    Purification steps: Including distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic-18,18,18-d3 acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products

    Oxidation: Stearone (C17H35CO) or stearic alcohol (C18H37OH).

    Reduction: Octadecane (C18H38) or octadecene (C18H36).

    Substitution: Halogenated stearic acids such as 18-bromo-stearic acid.

Scientific Research Applications

Octadecanoic-18,18,18-d3 acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace fatty acid pathways.

    Medicine: Investigated for its role in drug delivery systems and lipid metabolism.

    Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of Octadecanoic-18,18,18-d3 acid involves its incorporation into biological systems where it mimics the behavior of natural stearic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis. Molecular targets include:

    Enzymes: Involved in fatty acid metabolism.

    Cell membranes: Where it integrates and influences membrane fluidity and function.

Comparison with Similar Compounds

Octadecanoic-18,18,18-d3 acid is compared with other deuterated fatty acids such as:

    Palmitic acid-16,16,16-d3: A shorter chain deuterated fatty acid.

    Eicosanoic-d39 acid: A longer chain deuterated fatty acid.

    Stearic-d35 acid: A fully deuterated stearic acid.

Uniqueness

    Selective Deuteration: this compound is selectively deuterated at the 18th carbon, making it unique for specific studies.

    Versatility: Its applications span across multiple scientific disciplines, highlighting its versatility.

Properties

IUPAC Name

18,18,18-trideuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583972
Record name (18,18,18-~2~H_3_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62163-39-7
Record name (18,18,18-~2~H_3_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62163-39-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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